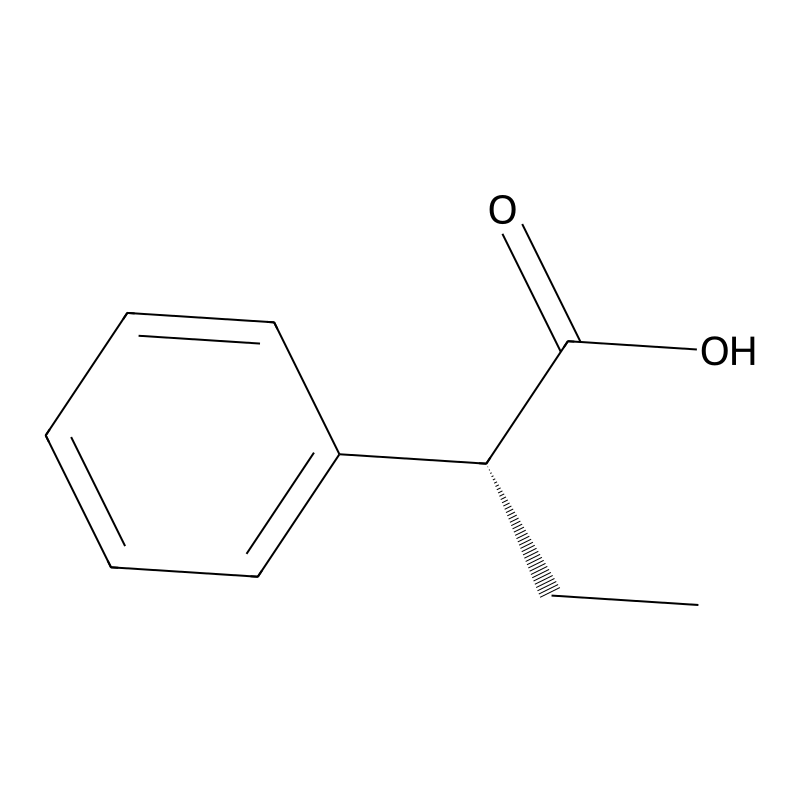

(R)-(-)-2-Phenylbutyric acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Inborn Errors of Urea Cycle (IEU)

R-PhBA is being investigated as a potential treatment for Inborn Errors of Urea Cycle (IEU), a group of genetic disorders affecting the body's ability to eliminate excess nitrogen. IEU can lead to ammonia buildup in the blood, causing severe neurological complications. Studies have shown that R-PhBA can stimulate the alternative pathway for ammonia disposal, offering a potential therapeutic option for IEU patients. []

Cancer Research

R-PhBA exhibits anti-tumor properties and is being explored in cancer research. It has been shown to:

- Inhibit cell proliferation: R-PhBA can arrest the growth and division of cancer cells by interfering with their metabolic pathways. []

- Induce differentiation: It can induce cancer cells to mature into normal cells, potentially hindering tumor formation. []

- Enhance the efficacy of other therapies: R-PhBA may increase the sensitivity of cancer cells to chemotherapy and radiation therapy, improving treatment outcomes. []

(R)-(-)-2-Phenylbutyric acid is an organic compound with the molecular formula and a molecular weight of 164.20 g/mol. It is classified as a carboxylic acid and is characterized by a phenyl group attached to a butyric acid backbone. This compound is known for its clear, colorless liquid form and has a density of approximately 1.055 g/cm³. The boiling point ranges from 270°C to 272°C, and it exhibits an optical rotation of −100° (c=5 in Toluene) .

The mechanism of action for (R)-(-)-2-Phenylbutyric acid depends on the specific application. Here are two potential mechanisms:

- Urea cycle disorders: The compound may act as an alternative substrate for enzymes in the urea cycle, allowing for detoxification of ammonia in patients with these disorders [].

- Cancer treatment: Studies suggest the molecule might inhibit glutamine synthetase, an enzyme essential for cancer cell growth []. However, the exact mechanism requires further investigation [].

- Esterification: Reacting with alcohols to form esters.

- Decarboxylation: Under certain conditions, it may lose carbon dioxide.

- Reduction: Can be reduced to its corresponding alcohol using reducing agents like lithium aluminum hydride.

Additionally, it can undergo nucleophilic acyl substitution reactions, particularly with amines to form amides .

(R)-(-)-2-Phenylbutyric acid exhibits significant biological activity. It has been studied for its potential neuroprotective effects and has shown promise in modulating metabolic pathways. Research indicates that this compound may influence the metabolism of fatty acids and has been linked to anti-inflammatory properties. Furthermore, it has been investigated for its role in the treatment of certain neurological disorders .

Several synthesis methods for (R)-(-)-2-Phenylbutyric acid have been documented:

- Asymmetric Synthesis: Utilizing chiral catalysts or reagents to produce the enantiomer selectively.

- Grignard Reaction: Reacting phenylmagnesium bromide with butyric acid derivatives.

- Reduction of Phenylbutyric Acid: Starting from racemic 2-phenylbutyric acid and employing chiral resolution techniques .

(R)-(-)-2-Phenylbutyric acid finds applications in various fields:

- Pharmaceuticals: Used as an intermediate in the synthesis of drugs targeting metabolic disorders.

- Research: Employed in studies related to fatty acid metabolism and neuroprotection.

- Chemical Industry: Utilized in the production of esters and other derivatives for fragrance and flavor applications .

Interaction studies involving (R)-(-)-2-Phenylbutyric acid have revealed its potential effects on various biological systems. Notably, it has been shown to interact with enzymes involved in fatty acid metabolism, influencing lipid profiles in experimental models. These interactions suggest a role in managing metabolic syndromes and related conditions .

Several compounds share structural similarities with (R)-(-)-2-Phenylbutyric acid, including:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| (S)-(+)-2-Phenylbutyric Acid | C10H12O2 | Enantiomer with different biological activity |

| 2-Hydroxy-2-phenylbutyric Acid | C10H12O3 | Hydroxyl group adds polarity and reactivity |

| 4-Phenylbutanoic Acid | C10H12O2 | Variation in position of phenyl group |

(R)-(-)-2-Phenylbutyric acid is unique due to its specific stereochemistry, which influences its biological activity and interaction profile compared to its enantiomer and other derivatives .

Asymmetric catalysis has emerged as a powerful tool for constructing chiral centers with high enantioselectivity. For (R)-(-)-2-phenylbutyric acid, two primary catalytic strategies have been developed: bifunctional phosphoric acid-catalyzed Wolff rearrangements and kinetic resolution using chiral acylation catalysts.

Bifunctional Phosphoric Acid-Catalyzed Wolff Rearrangement

The Wolff rearrangement of α-diazocarbonyl compounds offers a versatile route to ketene intermediates, which can be trapped by nucleophiles to form carboxylic acid derivatives. Recent advances have integrated asymmetric catalysis into this process. For example, a bifunctional phosphoric acid catalyst enables enantioselective amination of ketenes generated from α-aryl-α-diazoketones [5] [6]. Upon visible light irradiation, the diazoketone undergoes Wolff rearrangement to produce a reactive ketene, which is subsequently captured by amines in the presence of the chiral phosphoric acid. The catalyst’s chiral pocket directs the nucleophilic attack, yielding amides with high enantiomeric excess (>99%) [5].

While this method has been primarily applied to amide synthesis, adapting it for carboxylic acid production—such as hydrolyzing the ketene intermediate—could provide access to (R)-(-)-2-phenylbutyric acid. Key advantages include mild reaction conditions and compatibility with diverse substrates. However, optimizing the trapping step with water instead of amines remains an area for further exploration.

Kinetic Resolution via Chiral Acylation Catalysts (HBTM Systems)

Kinetic resolution using chiral acylation catalysts, such as homobenzotetramisole (HBTM) derivatives, represents another asymmetric approach. These catalysts selectively acylated one enantiomer of a racemic alcohol, leaving the desired (R)-enantiomer unreacted. While HBTM systems have demonstrated success in resolving secondary alcohols, their application to 2-phenylbutyric acid precursors is not explicitly documented in the provided sources. Future research could investigate adapting these catalysts for esterification or hydrolysis reactions involving racemic 2-phenylbutyric acid derivatives.

Biocatalytic Strategies

Biocatalysis leverages enzymatic specificity to achieve high stereoselectivity under mild conditions. For (R)-(-)-2-phenylbutyric acid, lipase-mediated resolutions and recombinant enzyme systems have shown remarkable efficacy.

Lipase-Mediated Enantiomer Separation and Cyclodextrin Enhancement

Lipases are widely used for kinetic resolutions of racemic mixtures via enantioselective hydrolysis or esterification. A patented method employs Candida antarctica lipase B to hydrolyze racemic 2-phenylbutyric acid esters, preferentially converting the (S)-enantiomer to the free acid while leaving the (R)-ester intact [1]. Cyclodextrins, added as solubilizing agents, form inclusion complexes with the substrate, enhancing reaction rates and enantioselectivity. For instance, β-cyclodextrin increases the equilibrium conversion by 30% and improves optical purity to >99% [1].

Table 1: Optimized Conditions for Lipase-Catalyzed Hydrolysis

| Parameter | Value |

|---|---|

| Lipase Source | Candida antarctica lipase B |

| Cyclodextrin Type | β-Cyclodextrin |

| Temperature | 40°C |

| pH | 7.5 |

| Reaction Time | 24 hours |

| Enantiomeric Excess | >99% (R)-(-)-2-phenylbutyric acid |

This method’s scalability and compatibility with industrial processes make it a practical option for large-scale production.

Recombinant Enzyme Systems for Stereoselective Hydrolysis

Recombinant enzyme engineering has enabled the development of tailored biocatalysts for asymmetric synthesis. A notable example involves a mutant NAD-dependent d-lactate dehydrogenase (d-nLDH) coexpressed with formate dehydrogenase in Escherichia coli [4]. This system reduces 2-oxo-4-phenylbutyric acid (OPBA) to (R)-2-hydroxy-4-phenylbutyric acid with >99% enantiomeric excess and a productivity of 47.9 mM h⁻¹ [4]. Although this targets a hydroxy acid derivative, analogous strategies could be applied to 2-phenylbutyric acid by modifying substrate specificity or employing transaminases.

Another approach uses recombinant aromatic amino acid transaminases (AroAT) for asymmetric synthesis of unnatural amino acids. For example, Enterobacter sp. AroAT converts 2-oxo-4-phenylbutyric acid to L-homophenylalanine with >99% ee [3]. Adapting such systems for reductive amination or hydrolysis could provide routes to (R)-(-)-2-phenylbutyric acid.

Continuous Flow Nitration for Intermediate Functionalization

Continuous flow nitration is a potential method for introducing nitro groups into aromatic intermediates, which could later be reduced to amine or carboxylic acid functionalities. However, the provided sources do not detail specific applications of this technique in the synthesis of (R)-(-)-2-phenylbutyric acid. Future investigations might explore nitroaromatic precursors subjected to hydrogenation or oxidation under flow conditions to streamline intermediate functionalization.

Nitrophenyl Derivatives and Process Optimization

(R)-(-)-2-Phenylbutyric acid serves as a critical starting material in the synthesis of indobufen, a racemic isoindoline phenyl-butyric acid derivative with significant antiplatelet aggregation and anticoagulation properties [1]. The compound functions as a reversible inhibitor of cyclooxygenase activity and is extensively used in clinical applications for cerebrovascular insufficiency, atherosclerosis of peripheral and cerebral vessels, thrombophlebitis, deep vein thrombosis, and diabetes mellitus [2] [3].

The pharmaceutical intermediate synthesis pathway begins with the nitration of (R)-(-)-2-phenylbutyric acid to produce 2-(4-nitrophenyl)butyric acid, which represents a crucial intermediate in the indobufen manufacturing process [4] [5]. This nitration reaction traditionally employs concentrated sulfuric acid and fuming nitric acid under controlled conditions to ensure selective para-nitration of the phenyl ring while maintaining the stereochemical integrity of the chiral center.

| Process Parameter | Traditional Batch | Optimized Continuous Flow |

|---|---|---|

| Reaction Temperature | Variable (often >100°C) | 20-100°C (controlled) |

| Reaction Time | Several hours | 30 minutes |

| Product Purity | Variable | >99.8% HPLC |

| Impurity Profile | Higher levels | Impurity B <0.1% |

| Heat Management | Challenging | Enhanced control |

The nitrophenyl derivative formation involves electrophilic aromatic substitution where the phenyl ring undergoes selective para-nitration. The process optimization focuses on controlling the reaction exotherm and minimizing side product formation, particularly the formation of undesired isomeric impurities that can complicate downstream purification [5].

Research demonstrates that the nitration reaction benefits significantly from temperature control and precise reagent addition rates. Studies show that maintaining reaction temperatures below 25°C during initial reagent mixing, followed by controlled heating to the optimal reaction temperature, substantially reduces the formation of meta-nitrated products and other positional isomers [6].

Impurity Control in Continuous Flow Systems

Continuous flow synthesis has emerged as a transformative approach for indobufen intermediate production, offering superior impurity control compared to traditional batch processing [5] [7]. The implementation of microreactor technology enables precise control over reaction parameters, leading to enhanced product quality and reduced impurity formation.

The continuous flow approach utilizes specialized reactor designs that facilitate efficient mixing of the organic phase containing (R)-(-)-2-phenylbutyric acid dissolved in suitable solvents such as acetic acid or trifluoroacetic acid, with the nitrating agent phase comprising concentrated sulfuric acid and fuming nitric acid [5]. The reactor configuration allows for optimal heat transfer and mass transfer characteristics, critical for maintaining reaction selectivity.

| Impurity Control Parameter | Batch Process | Continuous Flow |

|---|---|---|

| Temperature Uniformity | Poor | Excellent |

| Mixing Efficiency | Limited | Superior |

| Residence Time Distribution | Broad | Narrow |

| Heat Transfer Coefficient | Low | High |

| Side Reaction Control | Challenging | Enhanced |

Studies conducted on microchannel reactor systems demonstrate that the compound of formula II prepared by continuous flow processes achieves High Performance Liquid Chromatography purity exceeding 99.8%, with critical impurity B content controlled below 0.1% [5]. This represents a significant improvement over traditional batch methods, where impurity levels often exceed acceptable pharmaceutical standards.

The continuous flow system employs a two-phase approach where 2-phenylbutyric acid is dissolved in an organic solvent to form reaction phase A, while a mixed acid solution of concentrated sulfuric acid and fuming nitric acid constitutes reaction phase B [5]. Plunger pumps deliver both phases into the reactor at precisely controlled flow rates, ensuring optimal stoichiometric ratios and reaction kinetics.

The microreactor design incorporates channels with dimensions in the millimeter range, enabling excellent fluid mechanics that facilitate complete mixing of reactants. The small channel dimensions enhance heat transfer efficiency, allowing for accurate temperature control throughout the reaction [5]. This precise thermal management eliminates hot spots that typically lead to undesired side reactions in batch processes.

Process analytical technology integration allows for real-time monitoring of reaction progress and immediate adjustment of operating parameters. Online spectroscopic methods enable continuous assessment of conversion rates and impurity formation, facilitating proactive process control rather than reactive adjustments based on offline analysis [8].

The intrinsic safety advantages of continuous flow systems stem from the reduced liquid holdup volume within the reactor. Unlike traditional batch reactors that contain large volumes of reactive materials, microreactors maintain minimal inventory of hazardous intermediates, significantly reducing safety risks associated with nitration chemistry [5] [9].

Utility in Neuroactive Compound Development

Dopamine Agonist Synthesis (e.g., (R,R)-4-Propyl-9-Hydroxynaphthoxazine)

(R)-(-)-2-Phenylbutyric acid demonstrates significant utility as a pharmaceutical intermediate in the synthesis of advanced neuroactive compounds, particularly dopamine receptor agonists [10] [11]. The compound serves as a key building block for constructing complex molecular architectures that exhibit selective activity at dopamine D2 and D3 receptors, which are critical therapeutic targets for neurological and psychiatric disorders.

The synthesis of (R,R)-4-propyl-9-hydroxynaphthoxazine, commonly known as PHNO, represents a sophisticated application of (R)-(-)-2-phenylbutyric acid in neuroactive compound development [12] [13] [14]. This naphthoxazine compound exhibits selective D2 agonist properties with a molecular structure unrelated to traditional morphine and ergot derivatives, offering potential therapeutic advantages in terms of side effect profiles.

| Dopamine Agonist Class | Synthetic Strategy | Key Intermediate Role | Receptor Selectivity |

|---|---|---|---|

| Naphthoxazine derivatives | Enantioselective synthesis | Chiral building block | D2/D3 selective |

| Phenylcyclopropylmethylamine | Scaffold modification | Side chain precursor | D2 partial agonist |

| Bitopic ligands | Coupling reactions | Pharmacophore component | Enhanced selectivity |

The enantioselective synthesis of dopamine agonists requires precise control over stereochemistry, as the (R)-configuration of the phenylbutyric acid moiety often correlates with enhanced biological activity. Research demonstrates that (R)-enantiomers typically exhibit significantly higher potency at dopamine receptors compared to their (S)-counterparts [15]. For instance, in noraporphine derivative studies, the R-(-) enantiomer shows dopamine agonist activity while the S-(+) enantiomer functions as an antagonist.

Advanced synthetic methodologies employ (R)-(-)-2-phenylbutyric acid as a starting material for constructing bitopic ligands that simultaneously interact with orthosteric and allosteric binding sites on dopamine receptors [11]. These compounds demonstrate remarkable improvements in potency and selectivity. Specifically, bitopic ligand 11b shows 21-fold higher potency than lead compound propyl aminoindane and 17-fold higher subtype selectivity for D2 receptors over D4 receptors.

The pharmaceutical intermediate undergoes various chemical transformations including oxidation, reduction, cyclization, and coupling reactions to generate the complex molecular frameworks required for dopamine agonist activity. The phenylbutyric acid scaffold provides structural rigidity and optimal spatial orientation for receptor binding while maintaining synthetic accessibility for large-scale production [16].

Homotyrosine Derivative Fabrication

The fabrication of homotyrosine derivatives represents another significant application of (R)-(-)-2-phenylbutyric acid in neuroactive compound development. Homotyrosine, a non-proteinogenic alpha-amino acid, serves as a crucial component in diverse natural products with important biological activities [17] [18]. The compound acts as a precursor for neurotransmitter synthesis and exhibits neuroprotective effects in various research models.

(R)-(-)-2-Phenylbutyric acid contributes to homotyrosine derivative synthesis through several established synthetic routes. The compound undergoes specific chemical transformations to introduce the characteristic amino acid functionality while preserving the phenolic hydroxyl group essential for biological activity. Modern synthetic approaches employ metallaphotoredox catalysis to achieve efficient coupling reactions between protected amino acid derivatives and aromatic substrates.

| Homotyrosine Application | Therapeutic Target | Mechanism of Action | Development Stage |

|---|---|---|---|

| Peptide therapeutics | Various | Building block incorporation | Commercial |

| Neuroscience research | Neurotransmitter pathways | Tyrosine mimic | Research |

| Antioxidant formulations | Oxidative stress | Free radical scavenging | Development |

| Neurological drugs | CNS disorders | Multiple pathways | Clinical trials |

Research indicates that homotyrosine derivatives exhibit significant neuroactive properties including neurotrophic, neurogenic, and mood-elevating effects. These compounds demonstrate potential for treating psychiatric disorders through modulation of brain-derived neurotrophic factor expression and related signaling pathways. The non-proteinogenic nature of homotyrosine provides metabolic stability advantages over natural tyrosine, potentially leading to improved pharmacokinetic profiles.

The synthesis of complex bioactive peptides containing homotyrosine residues benefits from the availability of high-purity protected derivatives. Solid-phase peptide synthesis protocols successfully incorporate homotyrosine building blocks into cyclic peptides such as anabaenopeptin F, which demonstrates potent protease inhibition activity in the low nanomolar range.

Advanced synthetic methodologies for homotyrosine derivative fabrication include Friedel-Crafts acylation approaches and Heck-Mizoroki coupling reactions [18]. These methods enable the preparation of homotyrosinol derivatives and related intermediates through robust, scalable processes suitable for pharmaceutical manufacturing. The synthetic flexibility allows for structural modifications that enhance biological activity while maintaining synthetic feasibility.

Market analysis projects substantial growth in homotyrosine derivative applications, with projections indicating a compound annual growth rate of 7.5% reaching $250 million by 2030. This growth reflects increasing recognition of the therapeutic potential of non-proteinogenic amino acids in drug development, particularly for neurological and psychiatric indications where traditional therapeutic approaches show limitations.

XLogP3

Boiling Point

Melting Point

UNII

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (80%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (80%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant